REACTION_CXSMILES
|
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[OH:14][CH2:15][CH2:16][CH:17]1[O:21][C:20](=[O:22])[C:19]([O:23][CH3:24])=[C:18]1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(O)(C)C.C(OCC)(=O)C>CC(C)=O.O>[CH3:24][O:23][C:19]1[C:20](=[O:22])[O:21][CH:17]([CH2:16][C:15]([OH:3])=[O:14])[C:18]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1.2|
|
Name
|
Jones reagent
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
5-(2-hydroxyethyl)-3-methoxy-4-phenyl-2(5H)-furanone
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
OCCC1C(=C(C(O1)=O)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(OC1=O)CC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 865 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |